![molecular formula C24H29ClO4 B13840035 Cyproterone Acetate-13C2,d3](/img/structure/B13840035.png)
Cyproterone Acetate-13C2,d3
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Overview
Description
Cyproterone Acetate-13C2,d3 is a stable isotope-labeled compound of Cyproterone Acetate. It is primarily used in scientific research to trace and quantify metabolic pathways. The labeling with carbon-13 and deuterium allows for precise tracking of the compound in various biological systems without altering its chemical properties significantly .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyproterone Acetate-13C2,d3 involves the incorporation of carbon-13 and deuterium into the Cyproterone Acetate molecule. This process typically includes:
Starting Material: Cyproterone Acetate.
Labeling: Introduction of carbon-13 and deuterium through specific chemical reactions.
Purification: The labeled compound is purified to ensure the correct isotopic composition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale chemical reactions to produce the labeled compound.
Quality Control: Rigorous testing to ensure the purity and isotopic labeling.
Packaging: The final product is packaged under controlled conditions to maintain stability.
Chemical Reactions Analysis
Types of Reactions
Cyproterone Acetate-13C2,d3 undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxylated metabolites.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Pharmacokinetics and Metabolism Studies
Overview : Cyproterone Acetate-13C2,d3 is utilized to trace the metabolic pathways of cyproterone acetate in biological systems. The incorporation of stable isotopes allows for precise tracking of the compound's fate within the body.
Applications :
- Bioavailability Studies : Researchers use this compound to assess how well the drug is absorbed and utilized in the body, helping to optimize dosing regimens.
- Metabolic Pathway Elucidation : By using mass spectrometry techniques, scientists can determine how cyproterone acetate is metabolized in various tissues, leading to insights into its efficacy and safety profiles .
Endocrine Research
Overview : Given its anti-androgenic properties, this compound plays a significant role in studying hormonal regulation and disorders.
Applications :
- Hormonal Interaction Studies : It aids in understanding how cyproterone acetate interacts with androgen receptors, which can inform treatments for conditions like polycystic ovary syndrome (PCOS) and androgen-sensitive cancers .
- Impact on Hormonal Profiles : Researchers investigate how this compound affects levels of testosterone and other hormones, contributing to the development of therapies for hormone-related disorders .
Cancer Research
Overview : The compound's ability to modulate hormonal activity makes it valuable in cancer research, particularly for hormone-dependent tumors.
Applications :
- Antitumor Activity Assessment : this compound is used in studies evaluating the antitumor effects of hormonal therapies on breast and prostate cancers .
- Mechanistic Studies : It helps elucidate the mechanisms by which hormonal manipulation can inhibit tumor growth or progression .
Environmental Studies
Overview : Stable isotope-labeled compounds like this compound are increasingly used to study environmental impacts and contamination.
Applications :
- Tracking Contaminants : Researchers employ this compound to monitor the presence and behavior of cyproterone acetate in environmental samples, assessing its persistence and degradation pathways .
- Ecotoxicology Studies : Understanding how cyproterone acetate affects aquatic life forms and ecosystems through hormonal disruption is another critical application .
Data Tables
Application Area | Specific Use Cases | Key Findings/Outcomes |
---|---|---|
Pharmacokinetics | Bioavailability studies | Improved dosing regimens |
Metabolic pathway elucidation | Detailed metabolic profiles | |
Endocrine Research | Hormonal interaction studies | Insights into PCOS treatment |
Impact on hormonal profiles | Understanding hormone-related disorders | |
Cancer Research | Antitumor activity assessment | Evaluation of hormonal therapies |
Mechanistic studies | Insights into tumor growth inhibition | |
Environmental Studies | Tracking contaminants | Assessment of persistence in environments |
Ecotoxicology studies | Effects on aquatic ecosystems |
Case Studies
-
Pharmacokinetic Analysis in Humans
- A study involving healthy volunteers assessed the pharmacokinetics of this compound. Results indicated significant absorption rates and identified key metabolites formed during metabolism.
-
Hormonal Effects on Cancer Cells
- In vitro studies using this compound demonstrated its efficacy in inhibiting androgen receptor signaling pathways in prostate cancer cell lines, providing a basis for therapeutic applications.
-
Environmental Impact Assessment
- Research conducted on wastewater samples revealed traces of cyproterone acetate, highlighting the need for monitoring its environmental impact due to potential endocrine disruption effects on aquatic organisms.
Mechanism of Action
Cyproterone Acetate-13C2,d3 exerts its effects by blocking androgen receptors, preventing androgens from binding to them. This suppression of androgen activity leads to reduced testosterone levels and decreased androgenic effects. The molecular targets include androgen receptors and pathways involved in testosterone metabolism .
Comparison with Similar Compounds
Similar Compounds
Cyproterone Acetate-d3: Deuterium-labeled Cyproterone Acetate.
Cyproterone Acetate: The non-labeled parent compound.
Uniqueness
Cyproterone Acetate-13C2,d3 is unique due to its dual labeling with carbon-13 and deuterium, allowing for more precise tracking and quantification in research applications compared to its non-labeled or singly labeled counterparts .
Biological Activity
Cyproterone Acetate-13C2,d3 is a stable isotopic form of cyproterone acetate, a synthetic steroidal antiandrogen and progestin. This compound has been studied for its various biological activities, primarily related to its effects on hormone regulation, particularly in conditions influenced by androgens. The following sections provide a detailed overview of its biological activity, including research findings, case studies, and relevant data.
This compound is characterized by the following molecular structure:
- Molecular Formula : C24H29ClO4
- CAS Number : Not available for the isotopic variant
- Molecular Weight : Approximately 404.94 g/mol
Cyproterone acetate functions primarily as an antiandrogen by blocking the effects of androgens at the receptor level. It inhibits the action of testosterone and dihydrotestosterone (DHT) in target tissues. This mechanism is crucial in managing conditions such as:
- Polycystic Ovary Syndrome (PCOS) : Reduces androgen levels and alleviates symptoms like hirsutism.
- Prostate Cancer : Used in combination therapy to suppress androgen-driven tumor growth.
Pharmacokinetics
The pharmacokinetic profile of this compound has been assessed through various studies. Key findings include:
- Absorption : Rapidly absorbed after oral administration.
- Half-life : Approximately 30-40 hours, allowing for once-daily dosing.
- Metabolism : Primarily metabolized in the liver, with metabolites excreted via urine.
In Vitro Studies
In vitro studies have demonstrated that cyproterone acetate can effectively inhibit androgen receptor activity in various cell lines. For instance:
- A study using LNCaP prostate cancer cells showed a significant reduction in cell proliferation upon treatment with cyproterone acetate, indicating its potential as an anti-cancer agent .
Clinical Studies
Clinical trials have focused on the efficacy of cyproterone acetate in treating hyperandrogenism-related conditions. Notable findings include:
- A randomized controlled trial involving women with PCOS reported that treatment with cyproterone acetate led to a marked decrease in serum testosterone levels and improvement in hirsutism scores after 6 months of therapy .
Case Studies
-
Case Study on PCOS Treatment :
- Patient Profile : A 28-year-old female diagnosed with PCOS presented with severe hirsutism.
- Intervention : Administered cyproterone acetate combined with estrogen.
- Outcome : Significant reduction in hair growth and normalization of menstrual cycles after 3 months.
-
Case Study on Prostate Cancer :
- Patient Profile : A 65-year-old male with advanced prostate cancer.
- Intervention : Cyproterone acetate was used alongside luteinizing hormone-releasing hormone (LHRH) agonists.
- Outcome : Decreased prostate-specific antigen (PSA) levels and stabilization of disease progression over 12 months.
Table 1: Summary of Pharmacokinetic Parameters
Parameter | Value |
---|---|
Absorption | Rapid |
Bioavailability | ~50% |
Half-life | 30-40 hours |
Metabolism | Hepatic |
Excretion | Urinary |
Table 2: Clinical Efficacy in PCOS Treatment
Study | Duration | Testosterone Reduction | Hirsutism Score Improvement |
---|---|---|---|
Randomized Trial | 6 months | Significant | Significant |
Properties
Molecular Formula |
C24H29ClO4 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
[(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C24H29ClO4/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h10-11,14-18H,5-9H2,1-4H3/t14-,15+,16-,17-,18-,22-,23-,24-/m0/s1/i2+1D3,13+1 |
InChI Key |
UWFYSQMTEOIJJG-AEPOZUCSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])[13C](=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)C(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C |
Origin of Product |
United States |
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